molecular formula C6H12ClN B2504719 Ethylidenepyrrolidine hydrochloride CAS No. 1563948-04-8; 2321332-46-9

Ethylidenepyrrolidine hydrochloride

Cat. No.: B2504719
CAS No.: 1563948-04-8; 2321332-46-9
M. Wt: 133.62
InChI Key: XZECLHCDPMFERE-LKZNWTOYSA-N
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Description

Ethylidenepyrrolidine hydrochloride is a hydrochloride salt of a pyrrolidine derivative characterized by an ethylidene substituent (likely a CH₂=CH– group attached to the pyrrolidine ring). This compound is presumed to serve as a pharmaceutical intermediate or precursor in organic synthesis, analogous to other pyrrolidine-based hydrochlorides . The hydrochloride salt form enhances water solubility, a common feature in bioactive molecules to improve bioavailability .

Properties

CAS No.

1563948-04-8; 2321332-46-9

Molecular Formula

C6H12ClN

Molecular Weight

133.62

IUPAC Name

(3E)-3-ethylidenepyrrolidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,7H,3-5H2,1H3;1H/b6-2+;

InChI Key

XZECLHCDPMFERE-LKZNWTOYSA-N

SMILES

CC=C1CCNC1.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenepyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethylidene chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethylidenepyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced ethylidenepyrrolidine derivatives.

    Substitution: Substituted pyrrolidine compounds.

Scientific Research Applications

Ethylidenepyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

    Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Pharmacological Relevance : Complex derivatives like ropinirole HCl and triprolidine HCl incorporate aromatic systems (e.g., indole, pyridyl), which enhance receptor binding—a feature absent in aliphatic ethylidenepyrrolidine HCl .
  • Solubility : Hydrochloride salts universally improve aqueous solubility. For example, prilocaine HCl exhibits high solubility (100 mg/mL in water), critical for rapid local anesthetic action . Ethylidenepyrrolidine HCl likely shares this trait, though exact data are unavailable.

Stability and Analytical Considerations

Stability:

  • Prilocaine HCl requires stringent storage conditions (e.g., protection from light, controlled humidity) to prevent degradation into impurities like o-toluidine hydrochloride . Ethylidenepyrrolidine HCl, with its unsaturated ethylidene group, may exhibit lower thermal stability compared to saturated analogs.
  • Phenazopyridine HCl’s occupational safety guidelines (e.g., protective clothing, post-exposure washing) highlight common handling protocols for reactive hydrochlorides, which likely apply to Ethylidenepyrrolidine HCl .

Analytical Methods:

  • Spectrophotometric and HPLC methods are widely used for quantifying hydrochlorides. For instance, triprolidine HCl is analyzed via charge-transfer complex formation at 520 nm , while memantine HCl employs UV detection at 215 nm . Ethylidenepyrrolidine HCl may require similar techniques, with adjustments for its unique λmax.

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